molecular formula C9H14ClN5O2 B3028867 Cyanazine acid CAS No. 36576-43-9

Cyanazine acid

Cat. No.: B3028867
CAS No.: 36576-43-9
M. Wt: 259.69 g/mol
InChI Key: WYIJTMNAAMADHT-UHFFFAOYSA-N
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Description

Cyanazine acid, known chemically as 2-chloro-4-(1-cyano-1-methylethyl-amino)-6-ethylamine-1,3,5-triazine, is a derivative of cyanazine, a triazine herbicide. This compound is primarily used in agricultural settings to control broadleaf weeds and grasses. It is a white or colorless crystalline solid with a molecular formula of C9H13ClN6 and a molecular weight of 240.70 g/mol .

Mechanism of Action

Target of Action

Cyanazine acid, also known as Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of Cyanazine is photosynthesis, specifically on the reducing side of photosystem II . By inhibiting photosynthesis, Cyanazine effectively controls the growth of unwanted vegetation, including various types of weeds, grasses, and woody plants .

Mode of Action

Cyanazine interacts with its targets by inhibiting the photosynthetic process. It binds to the D1 protein in photosystem II, preventing the normal flow of electrons from water to plastoquinone . This disruption of electron flow inhibits the synthesis of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The primary biochemical pathway affected by Cyanazine is photosynthesis. By inhibiting photosystem II, Cyanazine disrupts the light-dependent reactions of photosynthesis . This leads to a decrease in the production of ATP and NADPH, which are crucial for the light-independent reactions (Calvin cycle) where carbon dioxide is fixed into glucose . The overall effect is a reduction in the plant’s ability to produce energy and biomass, leading to its death .

Pharmacokinetics

Cyanazine is moderately soluble in water and many organic solvents, and it is relatively volatile . Cyanazine is quickly absorbed in the intestines in animal models . The degradation of the absorbed Cyanazine involves de-alkylation and conjugation with glutathione, resulting in different metabolites .

Result of Action

The molecular effect of Cyanazine’s action is the disruption of the photosynthetic process, leading to energy deprivation in the plant cells . On a cellular level, this results in the cessation of growth and eventually death of the plant cells . The overall effect is the death of the plant, making Cyanazine an effective herbicide for controlling unwanted vegetation .

Action Environment

The efficacy and stability of Cyanazine can be influenced by various environmental factors. It is stable to heat, light, and hydrolysis, and also stable to UV irradiation under practical conditions . Cyanazine can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides . Therefore, the environmental conditions can significantly impact the effectiveness and stability of Cyanazine.

Biochemical Analysis

Biochemical Properties

Cyanazine acid interacts with various enzymes and proteins in biochemical reactions. It is not very reactive in neutral and slightly acidic/basic media, and it is hydrolysed by strong acids and bases . It is stable to heat, light, and hydrolysis, and it is also stable to UV irradiation under practical conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits photosynthesis, which can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits photosynthesis, which is a crucial process for plant growth and survival . This inhibition occurs through binding interactions with biomolecules, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable to heat, light, and hydrolysis, and it is also stable to UV irradiation under practical conditions . This compound can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanazine acid can be synthesized through the reaction of cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The reaction typically occurs under controlled conditions to ensure the proper formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process involves the careful handling of cyanuric chloride, ethylamine, and 2-amino-2-methylpropionitrile to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanazine acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Cyanazine acid has several scientific research applications, including:

Comparison with Similar Compounds

Cyanazine acid’s unique chemical structure and properties make it a valuable compound for various scientific and industrial applications. Its ability to inhibit photosynthesis effectively controls unwanted plant growth, making it a crucial tool in agriculture.

Properties

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJTMNAAMADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957855
Record name N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36576-43-9
Record name Cyanazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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